4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
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Description
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.367. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components . CDKs are a group of protein kinases that regulate the cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of FLT3 and CDKs, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal progression of the cell cycle and the process of hematopoiesis .
Biochemical Pathways
The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma protein, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in cell cycle regulation, cell survival, and cell proliferation .
Pharmacokinetics
Its potent inhibitory activities against flt3 and cdks suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in the suppression of cell proliferation and the induction of apoptosis . In particular, it shows potent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line .
Biochemical Analysis
Biochemical Properties
The compound 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with several enzymes and proteins. It has been found to possess potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The nature of these interactions is largely inhibitory, leading to the suppression of these enzymes and proteins .
Cellular Effects
This compound has significant effects on various types of cells. It shows antiproliferative activities against MV4-11 cells . This compound influences cell function by suppressing retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the onset of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting FLT3, CDK2, CDK4, and CDK6 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In MV4-11 xenografts in a nude-mouse model, this compound can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg) .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-6-20-13(21)5-4-12-14(16-11-17-15(12)20)19-9-7-18(2)8-10-19/h4-5,11H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRSCFYPJATJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.